5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine

Catalog No.
S6647064
CAS No.
1783370-92-2
M.F
C7H5ClN2OS
M. Wt
200.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine

CAS Number

1783370-92-2

Product Name

5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine

IUPAC Name

5-chloro-2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine

Molecular Formula

C7H5ClN2OS

Molecular Weight

200.65 g/mol

InChI

InChI=1S/C7H5ClN2OS/c1-12-7-10-6-4(11-7)2-3-5(8)9-6/h2-3H,1H3

InChI Key

MVDLTIDHEFORCH-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(O1)C=CC(=N2)Cl

Canonical SMILES

CSC1=NC2=C(O1)C=CC(=N2)Cl

5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine is a heterocyclic compound characterized by its unique structure, which includes a fused oxazole and pyridine ring. Its molecular formula is C7H5ClN2OSC_7H_5ClN_2OS, with a molecular weight of 200.65 g/mol. The compound features a chlorine atom and a methylthio group attached to the oxazolo[4,5-b]pyridine framework, contributing to its diverse chemical properties and potential biological activities.

There is no scientific literature available on the mechanism of action of CMOP.

  • Skin and eye irritation
  • Respiratory tract irritation
  • Potential genotoxicity (ability to damage DNA) []
, including:

  • Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The chloro group may be reduced to a hydrogen atom using lithium aluminum hydride.
  • Substitution: The chloro group can undergo nucleophilic substitution with amines or thiols under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
  • Reduction: Lithium aluminum hydride
  • Substitution: Amines, thiols

Major Products Formed

  • Oxidation: Sulfoxides, sulfones
  • Reduction: Dechlorinated derivatives
  • Substitution: Amino or thiol-substituted derivatives.

The synthesis of 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:

  • Formation of an Intermediate: Reacting 2-aminopyridine with chloroacetyl chloride to create an intermediate.
  • Methylthiolation: Treating the intermediate with methylthiol to yield the final product.

In industrial settings, large-scale production may utilize batch reactions optimized for yield and purity, employing continuous flow reactors for enhanced efficiency.

5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine finds applications in various scientific research fields. Its unique structure makes it a candidate for:

  • Development of new pharmaceuticals
  • Investigating enzyme inhibition mechanisms
  • Exploring novel synthetic methodologies in organic chemistry

Research into its applications continues as scientists explore its potential in medicinal chemistry and other fields.

Interaction studies involving 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine are crucial for understanding its biological implications. These studies typically focus on:

  • Binding affinity to specific receptors or enzymes
  • Mechanistic pathways through which it exerts biological effects
  • Comparative analysis with other heterocyclic compounds to assess its unique properties

Further research is necessary to establish comprehensive interaction profiles for this compound and its derivatives.

Several compounds share structural similarities with 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine. Below is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexUnique Features
2-(Methylthio)oxazolo[4,5-b]pyridine0.71Lacks chlorine substituent
6-Bromo-2-methyloxazolo[5,4-b]pyridine0.63Contains bromine instead of chlorine
Oxazolo[4,5-b]pyridine-2-thiol0.54Contains a thiol group instead of methylthio
4-Methoxy-6-methyl-2-(methylthio)pyrimidine0.55Features a methoxy group
Ethyl 2-(methylthio)pyrimidine-4-carboxylate0.51Contains an ethyl ester functional group

The unique positioning of the chloro and methylthio groups in 5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine imparts distinct chemical reactivity and biological activity compared to these analogs .

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

199.9811117 g/mol

Monoisotopic Mass

199.9811117 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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